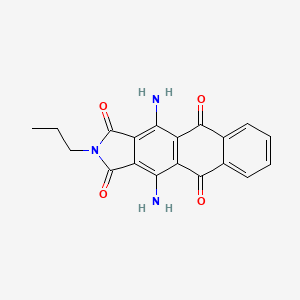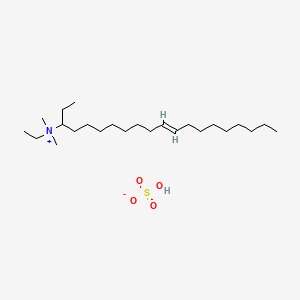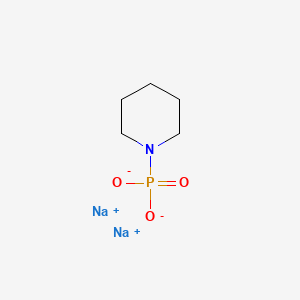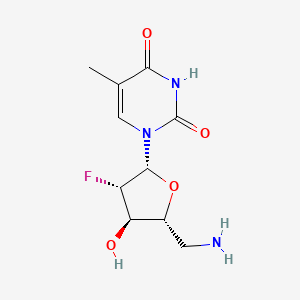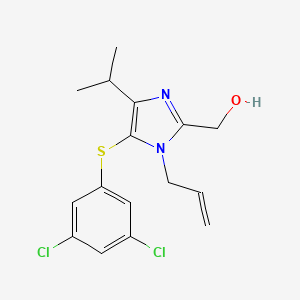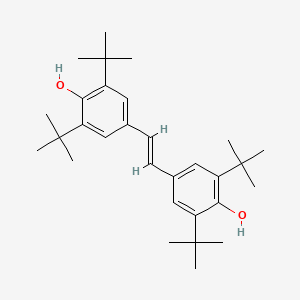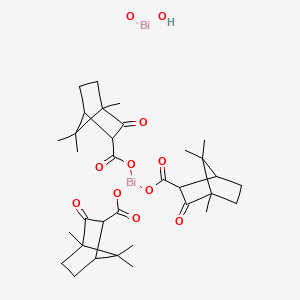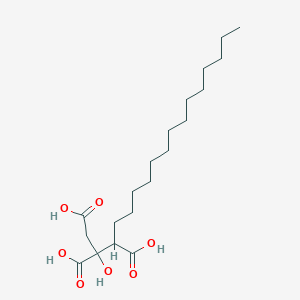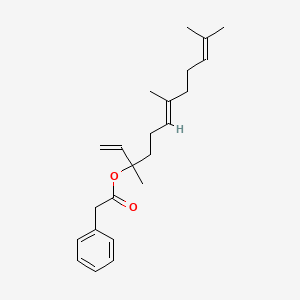
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate is a heterocyclic organic compound with the molecular formula C23H32O2 and a molecular weight of 340.5 g/mol . It is known for its unique structure, which includes a phenylacetate group and a vinyldeca-dienyl chain. This compound is primarily used in research and experimental applications.
Preparation Methods
The synthesis of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves several steps. The synthetic route typically includes the following steps:
Formation of the vinyldeca-dienyl chain: This step involves the reaction of appropriate starting materials under specific conditions to form the vinyldeca-dienyl chain.
Attachment of the phenylacetate group: The phenylacetate group is then attached to the vinyldeca-dienyl chain through esterification reactions.
Chemical Reactions Analysis
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the vinyldeca-dienyl chain, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes and receptors, while the vinyldeca-dienyl chain can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other biomolecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate can be compared with similar compounds such as:
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl acetate: This compound has a similar structure but lacks the phenyl group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl benzoate: This compound has a benzoate group instead of a phenylacetate group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl propionate: This compound has a propionate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of the phenylacetate group and the vinyldeca-dienyl chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85030-16-6 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-6-23(5,17-11-14-20(4)13-10-12-19(2)3)25-22(24)18-21-15-8-7-9-16-21/h6-9,12,14-16H,1,10-11,13,17-18H2,2-5H3/b20-14+ |
InChI Key |
FHYSZDJZDKDKIJ-XSFVSMFZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)OC(=O)CC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




